Nanangenine D
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Overview
Description
Nanangenine D is a drimane sesquiterpenoid, a type of secondary metabolite produced by the fungus Aspergillus nanangensis. This compound is part of a family of seven new and three previously reported drimane sesquiterpenoids identified through chemical investigation of the fungus . Drimane sesquiterpenoids are known for their diverse bioactivities and are found in various organisms, including plants, sponges, molluscs, and other fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Nanangenine D involves the isolation and extraction from the fungus Aspergillus nanangensis. The structures of the nanangenines were elucidated by detailed spectroscopic analysis supported by single crystal X-ray diffraction studies . The metabolite profile remained consistent despite variations to the carbon and nitrogen sources across agars and liquid media, but the productivity was superior on grains, notably rice and barley .
Industrial Production Methods
The optimization of growth conditions and extraction processes would be essential for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Nanangenine D undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific types of reactions and conditions are not extensively detailed in the literature, but drimane sesquiterpenoids generally exhibit reactivity typical of their functional groups .
Common Reagents and Conditions
Common reagents and conditions used in reactions involving this compound would likely include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The exact reagents and conditions would depend on the desired transformation and the functional groups present in the molecule .
Major Products Formed
The major products formed from reactions involving this compound would depend on the specific reaction conditions and reagents used. For example, oxidation reactions might yield oxidized derivatives, while substitution reactions could introduce new functional groups .
Scientific Research Applications
Nanangenine D has several scientific research applications due to its bioactivity. It has been assayed for in vitro activity against bacteria, fungi, mammalian cells, and plants
Chemistry: As a model compound for studying drimane sesquiterpenoids and their reactivity.
Biology: Investigating its effects on various biological systems, including antimicrobial and cytotoxic activities.
Medicine: Exploring its potential as a lead compound for developing new therapeutic agents.
Industry: Potential use in agriculture as a natural pesticide or fungicide.
Mechanism of Action
The mechanism of action of Nanangenine D involves its interaction with specific molecular targets and pathways. The biosynthesis of drimane-type sesquiterpenoids from farnesyl diphosphate is proposed to proceed via the protonation-initiated mechanism (class II terpene synthases), which is distinct from the ionisation-initiated mechanism (class I) terpene synthases . This mechanism involves the generation of a carbocation intermediate, leading to the formation of the drimane skeleton .
Comparison with Similar Compounds
Similar Compounds
Nanangenine D is similar to other drimane sesquiterpenoids, such as isothis compound and nanangenine E . These compounds share a common drimane skeleton but differ in their specific functional groups and stereochemistry.
Uniqueness
This compound distinguishes itself within the family of drimane sesquiterpenoids by its unique structural features and bioactivity profile.
Properties
Molecular Formula |
C23H36O6 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
[(5R,5aS,9R,9aR,9bR)-9,9b-dihydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] octanoate |
InChI |
InChI=1S/C23H36O6/c1-5-6-7-8-9-10-18(25)29-16-13-15-14-28-20(26)23(15,27)22(4)17(24)11-12-21(2,3)19(16)22/h13,16-17,19,24,27H,5-12,14H2,1-4H3/t16-,17-,19+,22+,23+/m1/s1 |
InChI Key |
GQVCMEYOBHGNQB-WETGYZRLSA-N |
Isomeric SMILES |
CCCCCCCC(=O)O[C@@H]1C=C2COC(=O)[C@@]2([C@@]3([C@@H]1C(CC[C@H]3O)(C)C)C)O |
Canonical SMILES |
CCCCCCCC(=O)OC1C=C2COC(=O)C2(C3(C1C(CCC3O)(C)C)C)O |
Origin of Product |
United States |
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